Precise Physicochemical Property Differentiation from Mono- and Unsubstituted Indoles
The introduction of heavy halogen atoms (iodine and chlorine) onto the indole scaffold results in a quantifiable increase in lipophilicity (LogP) and molecular weight compared to unsubstituted indole or mono-halogenated variants. This is a critical parameter for solubility and membrane permeability in both chemical synthesis and biological assay design [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Calculated LogP = 3.31; Molecular Weight = 277.49 g/mol |
| Comparator Or Baseline | Unsubstituted Indole (LogP ~2.14, MW 117.15 g/mol); 4-Iodoindole (LogP ~2.68, MW 243.04 g/mol); 6-Chloroindole (LogP ~2.61, MW 151.59 g/mol) [2] |
| Quantified Difference | 6-Chloro-4-iodo-1H-indole is 1.17 LogP units more lipophilic than indole and 0.63 units more than 4-iodoindole. Its molecular weight is 137% greater than indole. |
| Conditions | Calculated values from QSAR models (ChemSrc, ChemicalBook). |
Why This Matters
Procurement of a more lipophilic building block is essential for projects where passive membrane permeability or hydrophobic interactions are key design criteria, as it provides a distinct starting point compared to less substituted indoles.
- [1] K.-H. van Pée, M. Gajewi. (2016) Methods in Enzymology, Chapter 3.3: Chemical Substitution of Enzymatically Introduced Halogen Atoms. ScienceDirect. View Source
- [2] PubChem. Indole (CID 798); 4-Iodo-1H-indole (CID 44720055); 6-Chloro-1H-indole (CID 69153). View Source
